molecular formula C11H5F3N2 B13654630 5-(Trifluoromethyl)isoquinoline-3-carbonitrile

5-(Trifluoromethyl)isoquinoline-3-carbonitrile

Cat. No.: B13654630
M. Wt: 222.17 g/mol
InChI Key: GTBCUVKLUSSUMJ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)isoquinoline-3-carbonitrile is a chemical compound characterized by the presence of a trifluoromethyl group attached to the isoquinoline ring, along with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)isoquinoline-3-carbonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes as those used in laboratory settings, but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)isoquinoline-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

5-(Trifluoromethyl)isoquinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)isoquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets, while the carbonitrile group may participate in covalent interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)isoquinoline-3-carbonitrile is unique due to the presence of both the trifluoromethyl and carbonitrile groups on the isoquinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H5F3N2

Molecular Weight

222.17 g/mol

IUPAC Name

5-(trifluoromethyl)isoquinoline-3-carbonitrile

InChI

InChI=1S/C11H5F3N2/c12-11(13,14)10-3-1-2-7-6-16-8(5-15)4-9(7)10/h1-4,6H

InChI Key

GTBCUVKLUSSUMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N=C2)C#N)C(=C1)C(F)(F)F

Origin of Product

United States

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